(2E)-5-(3-chlorobenzyl)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-1,3-thiazolidin-4-one
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Overview
Description
(2E)-5-[(3-CHLOROPHENYL)METHYL]-2-[(2E)-2-[(FURAN-2-YL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that features a thiazolidinone core, a chlorophenyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-5-[(3-CHLOROPHENYL)METHYL]-2-[(2E)-2-[(FURAN-2-YL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of a thiazolidinone derivative with a hydrazone. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods: For industrial-scale production, the process may be optimized to include continuous flow synthesis techniques, which allow for better control over reaction parameters and yield. The use of automated reactors and real-time monitoring can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the hydrazone moiety, converting it into corresponding hydrazine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or iodine in the presence of a catalyst.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of (2E)-5-[(3-CHLOROPHENYL)METHYL]-2-[(2E)-2-[(FURAN-2-YL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The pathways involved can include inhibition of key enzymes in metabolic pathways or signaling cascades.
Comparison with Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Steviol glycosides: Compounds with similar structural complexity and biological activity.
Uniqueness: (2E)-5-[(3-CHLOROPHENYL)METHYL]-2-[(2E)-2-[(FURAN-2-YL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE is unique due to its combination of a thiazolidinone core with a hydrazone linkage and the presence of both chlorophenyl and furan rings. This structural arrangement imparts distinct chemical reactivity and potential biological activities that are not commonly found in simpler analogs.
Properties
Molecular Formula |
C15H12ClN3O2S |
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Molecular Weight |
333.8 g/mol |
IUPAC Name |
(2E)-5-[(3-chlorophenyl)methyl]-2-[(E)-furan-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H12ClN3O2S/c16-11-4-1-3-10(7-11)8-13-14(20)18-15(22-13)19-17-9-12-5-2-6-21-12/h1-7,9,13H,8H2,(H,18,19,20)/b17-9+ |
InChI Key |
YDYRFTKISCGOEC-RQZCQDPDSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)CC2C(=O)N/C(=N\N=C\C3=CC=CO3)/S2 |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC2C(=O)NC(=NN=CC3=CC=CO3)S2 |
Origin of Product |
United States |
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